リファラジル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
リファラジルは、KRM-1648 および AMI-1648 としても知られており、抗生物質リファマイシンの誘導体です。これは、細菌 RNA ポリメラーゼの β サブユニットを阻害することによって強力な抗菌作用を示す、強力な第 2 世代アンサマイシンです。 リファラジルは、クラミジア感染症、クロストリジウム・ディフィシル関連下痢、結核など、さまざまな細菌感染症の治療の可能性について調査されています .
2. 製法
合成経路と反応条件: リファラジルは、リファマイシンから始まる一連の化学反応によって合成されます。
工業的生産方法: リファラジルの工業的生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模な化学合成が含まれます。このプロセスは、化合物の完全性を維持し、不純物の生成を最小限に抑えるために慎重に制御されています。 製造方法は、商業生産のためにスケーラブルで費用対効果の高いものになるように設計されています .
科学的研究の応用
Rifalazil has been extensively studied for its applications in various fields:
Chemistry: Rifalazil serves as a model compound for studying the structure-activity relationship of ansamycins.
Biology: In biological research, rifalazil is used to study bacterial RNA polymerase and its inhibition.
Medicine: Rifalazil has been investigated for its potential to treat bacterial infections such as tuberculosis, Chlamydia infection, and Clostridium difficile associated diarrhea. .
Industry: In the pharmaceutical industry, rifalazil is used as a lead compound for developing new antibiotics.
作用機序
リファラジルは、細菌 RNA ポリメラーゼを阻害することによって抗菌効果を発揮します。これは、酵素の β サブユニットを特異的に標的にし、転写プロセスをブロックして、DNA テンプレートからの RNA 合成を阻止します。この阻害は、細菌細胞の死につながります。 このメカニズムに関与する分子標的と経路は、化合物の有効性を理解し、新しい抗生物質を開発するために不可欠です .
類似化合物:
リファンピシン: 結核やその他の細菌感染症の治療に使用される第 1 世代リファマイシン。
リファブチン: 主にマイコバクテリウム・アビウム複合体感染症の治療に使用されます。
リファペンチン: 結核の治療に使用されるもう 1 つのリファマイシン。
リファキシミン: 旅行者下痢と肝性脳症の治療に使用されます.
比較: リファラジルは、抗菌作用の強さと特異性が高いため、際立っています。リファンピシンとは異なり、リファラジルは半減期が長く、投与回数を減らすことができます。また、さまざまな細菌株に対してより幅広い活性を示し、より汎用性の高い抗生物質となっています。 さらに、リファラジルは、細菌 RNA ポリメラーゼを高度な特異性で阻害できるため、他のリファマイシンに比べて耐性が出にくいと考えられます .
結論として、リファラジルは、さまざまな細菌感染症の治療に大きな可能性を秘めた有望な抗生物質です。そのユニークな特性と作用機序により、科学研究や医薬品開発において貴重な化合物となっています。
生化学分析
Biochemical Properties
Rifalazil plays a crucial role in biochemical reactions by targeting bacterial RNA polymerase. It specifically inhibits the β-subunit of RNA polymerase, which is essential for the transcription process in bacteria . This inhibition prevents the synthesis of RNA, ultimately leading to the death of bacterial cells. Rifalazil exhibits high potency against mycobacteria, gram-positive bacteria, and certain gram-negative bacteria . The compound’s minimum inhibitory concentration (MIC) values range from 0.00025 to 0.0025 μg/ml, indicating its effectiveness at very low concentrations .
Cellular Effects
Rifalazil exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial RNA synthesis, which is critical for bacterial growth and replication . This inhibition disrupts cell signaling pathways and gene expression in bacteria, leading to cell death. Additionally, Rifalazil has been shown to have a long half-life, allowing for more infrequent dosing compared to other antibiotics . This property enhances its effectiveness in treating bacterial infections.
Molecular Mechanism
The molecular mechanism of Rifalazil involves its binding to the β-subunit of bacterial RNA polymerase . This binding prevents the enzyme from synthesizing RNA, thereby inhibiting bacterial transcription. The inhibition of RNA polymerase is a critical step in the antibacterial activity of Rifalazil, as it directly interferes with the production of essential proteins required for bacterial survival . This mechanism of action makes Rifalazil a potent antibacterial agent against a wide range of bacterial pathogens.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rifalazil have been observed to change over time. Studies have shown that Rifalazil remains stable and retains its antibacterial activity over extended periods . The development of resistant bacterial mutants can occur with prolonged exposure to the compound . This resistance is often due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase . Despite this, Rifalazil has demonstrated long-term efficacy in reducing bacterial load in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Rifalazil vary with different dosages in animal models. Studies have shown that higher doses of Rifalazil result in more significant reductions in bacterial load . For example, in a mouse model of Helicobacter pylori colonization, Rifalazil at a dose of 4.0 mg/kg BID (twice daily) for 7 days significantly reduced bacterial titers . At higher doses, Rifalazil can exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dose .
Metabolic Pathways
Rifalazil is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain antibacterial activity and contribute to the overall efficacy of Rifalazil. The metabolic pathways of Rifalazil also involve interactions with cytochrome P450 enzymes, which play a role in its biotransformation .
Transport and Distribution
Rifalazil is transported and distributed within cells and tissues through various mechanisms. The compound is known to have high intracellular concentrations, which enhance its effectiveness against intracellular pathogens such as Chlamydia trachomatis . Rifalazil is also distributed to various tissues, including the lungs and spleen, where it exerts its antibacterial effects . The transport and distribution of Rifalazil are facilitated by its lipophilic nature, allowing it to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of Rifalazil is primarily within the cytoplasm, where it interacts with bacterial RNA polymerase . This localization is critical for its antibacterial activity, as it allows Rifalazil to effectively inhibit RNA synthesis. Additionally, Rifalazil may undergo post-translational modifications that enhance its targeting to specific cellular compartments . These modifications play a role in directing Rifalazil to its site of action within bacterial cells.
準備方法
Synthetic Routes and Reaction Conditions: Rifalazil is synthesized through a series of chemical reactions starting from rifamycin
Industrial Production Methods: Industrial production of rifalazil involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize the formation of impurities. The production methods are designed to be scalable and cost-effective for commercial manufacturing .
化学反応の分析
反応の種類: リファラジルは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、その抗菌作用を強化するために不可欠です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤が、制御された条件下で使用されて、ヒドロキシル基を導入します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が、特定の官能基を還元するために使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、抗菌活性が強化されたリファラジルのさまざまな誘導体が含まれます。 これらの誘導体は、最も強力な化合物を特定するために、さまざまな細菌株に対する有効性について試験されます .
4. 科学研究への応用
リファラジルは、さまざまな分野での応用について広く研究されてきました。
類似化合物との比較
Rifampicin: A first-generation rifamycin used to treat tuberculosis and other bacterial infections.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Another rifamycin used in the treatment of tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Comparison: Rifalazil stands out due to its enhanced antibacterial potency and specificity. Unlike rifampicin, rifalazil has a longer half-life, allowing for less frequent dosing. It also exhibits a broader spectrum of activity against various bacterial strains, making it a more versatile antibiotic. Additionally, rifalazil’s ability to inhibit bacterial RNA polymerase with high specificity reduces the likelihood of developing resistance compared to other rifamycins .
特性
Key on ui mechanism of action |
The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase. |
---|---|
CAS番号 |
129791-92-0 |
分子式 |
C51H64N4O13 |
分子量 |
941.1 g/mol |
IUPAC名 |
[(7S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/t25?,27?,28?,29?,34?,42?,43?,46?,51-/m0/s1 |
InChIキー |
IXSVOCGZBUJEPI-ROSHVKCDSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |
異性体SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Rifalazil; ABI 1648; ABI1648; ABI -648; Krm-1648; Krm 1648; Krm1648; |
製品の起源 |
United States |
A: Rifalazil, similar to other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition prevents the initiation of RNA synthesis, ultimately leading to bacterial cell death. []
A: Rifalazil exhibits a unique "protective effect" (PE), where pretreating mammalian cells with Rifalazil confers resistance to subsequent Chlamydia infection. [] This prolonged PE, lasting 6-12 days, is attributed to the inhibition of chlamydial RNA polymerase and is significantly longer than other antibiotics like azithromycin or rifampin. []
A: While the provided abstracts do not explicitly state the molecular formula and weight of Rifalazil, they describe it as a benzoxazinorifamycin. This classification suggests a core rifamycin structure with a distinct planar benzoxazine ring. [, , ]
A: The benzoxazine ring in Rifalazil and other benzoxazinorifamycins imparts unique physical and chemical properties. [, ] These properties contribute to their exceptional activity against Chlamydia species, including strains resistant to other rifamycins like rifampin. []
A: Research on Rifalazil analogs revealed that the presence of a 25-hydroxyl moiety instead of a 25-O-acetyl group generally enhances efficacy against rifamycin-resistant S. aureus. [] This finding highlights the impact of subtle structural modifications on overcoming resistance mechanisms.
A: A study on healthy volunteers revealed that a high-fat meal (60% calories from fat) significantly increases Rifalazil systemic exposure (Cmax, AUC) compared to fasting or a standard breakfast (30% fat). [] This food effect underscores the importance of dietary considerations for Rifalazil administration.
A: The primary metabolites of Rifalazil in humans are 25-deacetyl-rifalazil and 32-hydroxy-rifalazil. [, ] These metabolites are generated via microsomal enzymes, with 25-deacetylation primarily mediated by carboxylesterases and 32-hydroxylation by CYP3A4. []
A: Rifalazil possesses a long half-life of approximately 60 hours, allowing for once-weekly dosing. [, ] This characteristic is advantageous compared to rifampin's shorter half-life (2-3 hours), which requires daily administration. []
A: Rifalazil exhibits potent activity against M. tuberculosis, demonstrating a 30-fold greater potency than rifampin in vitro. [] This finding supports its potential as a therapeutic agent for tuberculosis.
A: Rifalazil and other benzoxazinorifamycins demonstrated efficacy in a mouse model of C. pneumoniae lung infection. [] A single daily dose for 3 days at 1 or 3 mg/kg body weight effectively reduced bacterial load, highlighting its potential for treating chlamydial infections.
A: In a mouse model of Buruli ulcer caused by Mycobacterium ulcerans, oral Rifalazil treatment (5 or 10 mg/kg for 15 weeks) significantly reduced footpad inflammation and bacterial load. [] Notably, no recurrence was observed after treatment cessation, suggesting its potential as a therapeutic option for this debilitating disease.
A: Research has identified specific mutations in the rpoB gene of C. trachomatis that confer resistance to rifampin and Rifalazil. [, ] While resistance to rifampin can reach high levels (up to 512 µg/ml), Rifalazil maintains activity against these mutants, with MICs remaining below 0.064 µg/ml. []
A: Unlike rifampin and some other rifamycins, Rifalazil does not induce cytochrome P450 enzymes in rats or dogs. [] This characteristic minimizes the risk of drug-drug interactions, a significant concern with rifampin therapy. []
A: Clinical trials investigating Rifalazil for tuberculosis and chlamydial infections consistently report good tolerability. [, , ] Transient decreases in neutrophil counts were observed in some patients, but these were generally asymptomatic and resolved without intervention. []
A: Unlike rifampin, Rifalazil does not induce liver microsomal enzymes in animal models. [] This lack of induction is a significant advantage, minimizing the risk of drug-drug interactions, a common problem with rifampin.
A: Rifalazil, with its long half-life and potent activity against M. tuberculosis, shows promise as a potential alternative to rifampin in tuberculosis treatment. [, , ] Its lack of cytochrome P450 induction further strengthens its position as a potential replacement for rifampin, offering a lower risk of drug-drug interactions. []
A: Rifalazil represents a new generation of rifamycins with improved pharmacological properties, including a long half-life and potent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis. [, , ] This advancement addresses limitations of earlier rifamycins, such as rifampin, and offers a promising avenue for treating tuberculosis and other bacterial infections.
A: The observation that Rifalazil pretreatment can protect mammalian cells from subsequent Chlamydia infection opens avenues for investigating novel prophylactic strategies against intracellular pathogens. [] This finding highlights the potential of leveraging antibiotic mechanisms beyond their direct bactericidal effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。